PqsR-IN-3

Catalog No.
S12863442
CAS No.
M.F
C23H23N5O3
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PqsR-IN-3

Product Name

PqsR-IN-3

IUPAC Name

3-hydroxy-1,6-dimethyl-2-[[[1-(4-phenoxyphenyl)triazol-4-yl]methylamino]methyl]pyridin-4-one

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3

InChI Key

IUQMDUGXGUPFQT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O

PqsR-IN-3 (Compound 16e) is a synthetic 3-hydroxypyridin-4(1H)-one derivative featuring a 4-aminomethyl-1,2,3-triazole linker, engineered as a selective inhibitor of the Pseudomonas quinolone signal receptor (PqsR) [1]. In procurement and assay design, it is prioritized as an antivirulence agent that disrupts quorum sensing without exerting direct bactericidal survival pressure, thereby minimizing the induction of bacterial resistance [1]. Its primary industrial and laboratory utility lies in its quantitative ability to inhibit the pqs system (IC50 = 3.7 μM) and suppress the production of the virulence factor pyocyanin (IC50 = 2.7 μM) [1]. This well-defined pharmacological profile makes PqsR-IN-3 a critical molecular tool for standardizing biofilm inhibition assays and evaluating antibiotic synergy in Pseudomonas aeruginosa models.

Substituting PqsR-IN-3 with generic, broad-spectrum quorum sensing inhibitors or earlier-generation PqsR antagonists (such as M64) can critically compromise assay specificity and downstream translational relevance [1]. Unlike pan-inhibitors that indiscriminately disrupt multiple bacterial communication pathways, PqsR-IN-3 is structurally optimized to selectively target the pqs system without significantly altering the parallel las and rhl systems [1]. This ensures precise modulation of pyocyanin without the off-target suppression of elastase or rhamnolipids, a common confounding factor when using crude extracts or less selective analogs [1]. Furthermore, its specific 4-aminomethyl-1,2,3-triazole linker provides optimized binding affinity within the PqsR surface-active pocket, enabling highly reproducible synergistic compatibility with standard-of-care antibiotics—a formulation advantage not guaranteed by generic in-class substitutes [1].

Quantitative Suppression of Pyocyanin Virulence Factor

PqsR-IN-3 demonstrates highly potent, concentration-dependent suppression of pyocyanin, a primary virulence factor in P. aeruginosa. In direct evaluations, PqsR-IN-3 achieved an IC50 of 2.7 μM for pyocyanin inhibition, and at a standard 10 μM dosing, it reduced pyocyanin production in the aggressive clinical isolate PA14 by 50.9% compared to untreated baselines [1]. This provides a highly quantifiable and reproducible metric for antivirulence efficacy, which is essential for standardizing laboratory biofilm assays and validating target engagement.

Evidence DimensionPyocyanin Production Inhibition
Target Compound DataIC50 = 2.7 μM; 50.9% reduction at 10 μM
Comparator Or BaselineUntreated PA14 clinical isolate baseline
Quantified Difference50.9% quantitative reduction in virulence factor expression
ConditionsIn vitro PA14 clinical isolate cultures at 10 μM concentration

Provides a reliable, quantifiable benchmark for researchers needing to validate the suppression of bacterial virulence without altering bacterial growth rates.

Synergistic Efficacy with Standard-of-Care Antibiotics

A critical procurement advantage of PqsR-IN-3 is its validated role as an antibiotic adjuvant. When evaluated in P. aeruginosa infection models, the combination of PqsR-IN-3 with standard antibiotics (ciprofloxacin and tobramycin) exhibited significant antibacterial synergistic effects, overcoming the biofilm-mediated tolerance that typically causes monotherapy failure [1]. This specific synergistic compatibility justifies the selection of PqsR-IN-3 over generic inhibitors for formulation compatibility studies aimed at rescuing the efficacy of legacy antibiotics.

Evidence DimensionAntibacterial Efficacy in Biofilm Models
Target Compound DataPqsR-IN-3 + Ciprofloxacin/Tobramycin (Synergistic eradication)
Comparator Or BaselineCiprofloxacin or Tobramycin monotherapy
Quantified DifferenceSignificant restoration of bactericidal activity against tolerant strains
ConditionsIn vitro and in vivo (C. elegans) P. aeruginosa infection models

Crucial for industrial and academic buyers developing combination therapies or antibiotic adjuvants to combat multidrug-resistant biofilms.

Pathway Specificity: pqs vs. las/rhl Systems

For precise mechanistic studies, target selectivity is paramount. PqsR-IN-3 selectively inhibits the pqs system (IC50 = 3.7 μM) without exerting significant inhibitory effects on the parallel las and rhl quorum sensing systems [1]. Unlike pan-QS inhibitors that uniformly suppress elastase and rhamnolipid production alongside pyocyanin, PqsR-IN-3 allows researchers to uncouple these pathways [1]. This selectivity ensures that experimental readouts are specifically tied to PqsR antagonism rather than generalized metabolic disruption.

Evidence DimensionQuorum Sensing Pathway Selectivity
Target Compound DataSelective pqs inhibition (IC50 = 3.7 μM) with preserved las/rhl activity
Comparator Or BaselineBroad-spectrum pan-QS inhibitors
Quantified DifferenceAbsence of off-target elastase and rhamnolipid suppression
ConditionsComparative virulence factor profiling in P. aeruginosa

Ensures high assay precision for researchers needing to isolate the specific role of the pqs pathway in bacterial pathogenesis.

Antibiotic Adjuvant Formulation and Testing

Due to its validated synergistic efficacy with ciprofloxacin and tobramycin, PqsR-IN-3 is the optimal choice for formulating and testing combination therapies designed to overcome biofilm-mediated antibiotic tolerance in multidrug-resistant P. aeruginosa [1].

Targeted Quorum Sensing Pathway Deconvolution

Because it selectively inhibits the pqs system without disrupting the las and rhl networks, this compound is highly recommended as a precise pharmacological probe for microbiological assays aiming to isolate the specific downstream effects of PqsR antagonism [1].

Standardized Anti-Virulence Drug Screening

With its highly quantifiable pyocyanin inhibition (IC50 = 2.7 μM), PqsR-IN-3 serves as an excellent benchmark material for high-throughput screening programs evaluating next-generation, non-bactericidal antivirulence agents [1].

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

417.18008961 Da

Monoisotopic Mass

417.18008961 Da

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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